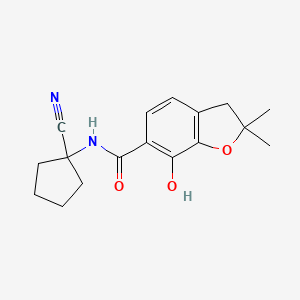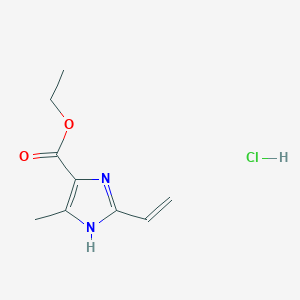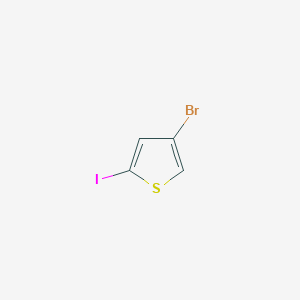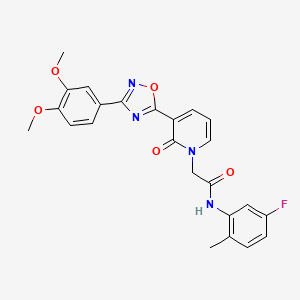
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide, also known as BMS-986166, is a small molecule drug that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathway of cytokines such as IL-12, IL-23, and type I interferons, which are involved in the pathogenesis of autoimmune diseases. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and disease severity.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. In addition to its anti-inflammatory activity, this compound has been shown to have immunomodulatory effects on T cells, leading to a reduction in autoimmunity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is its potent and selective inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for oral administration. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which will need to be addressed in future studies.
Orientations Futures
There are several future directions for research on N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of formulations that improve the solubility and bioavailability of this compound for oral administration. Clinical studies will also be needed to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosing regimen for different autoimmune diseases. Finally, further studies will be needed to elucidate the mechanism of action of this compound and its potential for combination therapy with other drugs for the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 1-cyanocyclopentene, which is then converted to the corresponding amide using a Grignard reagent. The amide is then cyclized to form the benzofuran ring, followed by the introduction of the hydroxyl group and the dimethyl substitution. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and psoriasis. In these studies, this compound has shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a reduction in disease severity.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-16(2)9-11-5-6-12(13(20)14(11)22-16)15(21)19-17(10-18)7-3-4-8-17/h5-6,20H,3-4,7-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRKAXIAXWURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)C(=O)NC3(CCCC3)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)

![1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2687780.png)
![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2687782.png)
![5-isopropyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2687783.png)

![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)
![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)
![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)